molecular formula C101H172N8O16 B12764837 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester CAS No. 95008-91-6

7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester

Cat. No.: B12764837
CAS No.: 95008-91-6
M. Wt: 1754.5 g/mol
InChI Key: UOZXPPANHBBKTC-UHFFFAOYSA-N
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Description

7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure. This compound is characterized by its multiple spirocyclic rings and ester functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic rings, followed by the introduction of the ester groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester groups within the molecule can undergo hydrolysis, releasing active intermediates that interact with biological targets. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 7-Oxa-3,20-diazadispiro(5.1.11.2)heneicosane-20-acetic acid, 2,2,4,4-tetramethyl-21-oxo-, 2,2-bis((((2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro(5.1.11.2)heneicos-20-yl)acetyl)oxy)methyl)-1,3-propanediyl ester stands out due to its unique spirocyclic structure and multiple ester groups. Similar compounds include other spirocyclic esters and diazadispiro compounds, but this particular compound’s combination of functional groups and structural features makes it unique.

Properties

CAS No.

95008-91-6

Molecular Formula

C101H172N8O16

Molecular Weight

1754.5 g/mol

IUPAC Name

[3-[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxy-2,2-bis[[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]oxymethyl]propyl] 2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetate

InChI

InChI=1S/C101H172N8O16/c1-85(2)65-94(66-86(3,4)102-85)81(114)106(98(122-94)53-45-37-29-21-17-22-30-38-46-54-98)61-77(110)118-73-93(74-119-78(111)62-107-82(115)95(67-87(5,6)103-88(7,8)68-95)123-99(107)55-47-39-31-23-18-24-32-40-48-56-99,75-120-79(112)63-108-83(116)96(69-89(9,10)104-90(11,12)70-96)124-100(108)57-49-41-33-25-19-26-34-42-50-58-100)76-121-80(113)64-109-84(117)97(71-91(13,14)105-92(15,16)72-97)125-101(109)59-51-43-35-27-20-28-36-44-52-60-101/h102-105H,17-76H2,1-16H3

InChI Key

UOZXPPANHBBKTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(=O)OCC(COC(=O)CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)(COC(=O)CN7C(=O)C8(CC(NC(C8)(C)C)(C)C)OC79CCCCCCCCCCC9)COC(=O)CN1C(=O)C2(CC(NC(C2)(C)C)(C)C)OC11CCCCCCCCCCC1)C

Origin of Product

United States

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